1,1-Dicyclopropylbut-3-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

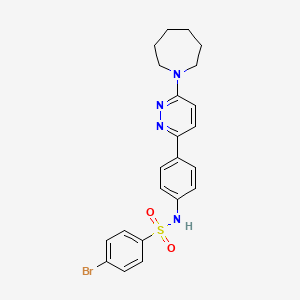

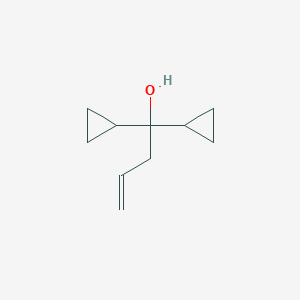

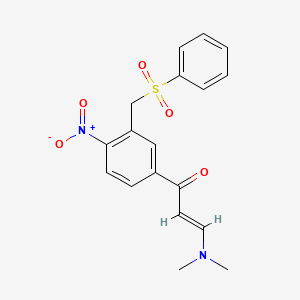

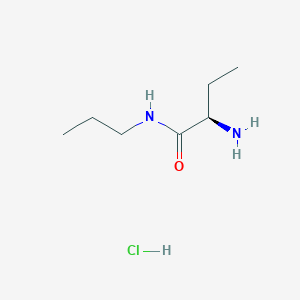

1,1-Dicyclopropylbut-3-en-1-ol is a chemical compound with the formula C10H16O . It has a molecular weight of 152.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2 . This indicates the presence of a but-3-en-1-ol group and two cyclopropyl groups attached to the same carbon atom.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Catalytic Isomerization

- Catalytic Cycloisomerization : A study by Luzung, Markham, and Toste (2004) explored the cycloisomerization of 1,5-enynes using cationic triphenylphosphinegold(I) complexes, leading to a range of bicyclo[3.1.0]hexane structures. This process includes substrates with 1,2-disubstituted olefins, producing stereospecific cyclopropane products. The study demonstrates the application in preparing enantioenriched bicyclo[3.1.0]hexenes, showcasing the compound's role in synthesizing complex molecular structures with high stereocontrol (Luzung, Markham, & Toste, 2004).

Organic Synthesis Methodologies

- Iodohydroxylation of Alkylidenecyclopropanes : Research by Yang and Huang (2008) demonstrated the iodohydroxylation of alkylidenecyclopropanes, producing iodocyclopropylmethanol and 3-iodobut-3-en-1-ol derivatives efficiently. This study underscores the compound's utility in introducing iodine functionalities into cyclopropane frameworks, enriching synthetic strategies for functionalized organic molecules (Yang & Huang, 2008).

- Synthesis of Chiral Cyclopropane Units : Kazuta, Matsuda, and Shuto (2002) developed chiral cyclopropane units as conformationally restricted analogues of histamine, highlighting the compound's potential in designing bioactive molecules with constrained geometries for improved activity and specificity (Kazuta, Matsuda, & Shuto, 2002).

Material Science and Macrocyclic Chemistry

- Construction of Giant Macrocycles : A study by Nakao et al. (2006) involved the synthesis of giant macrocyclic oligothiophenes, incorporating ethylene and acetylene building blocks. These macrocycles exhibit unique electronic and photophysical properties, suggesting the potential of 1,1-Dicyclopropylbut-3-en-1-ol derivatives in the development of advanced materials with specific optical and electronic functions (Nakao et al., 2006).

Peptide and Protein Chemistry

- Peptide Structural Versatility : Crisma et al. (1989) investigated peptides containing C alpha, alpha-dialkylated glycines, focusing on the structural versatility and stability conferred by these residues. This research provides insights into how derivatives of this compound can influence peptide conformation and stability, contributing to the design of peptides with desired structural properties (Crisma et al., 1989).

Safety and Hazards

Propriétés

IUPAC Name |

1,1-dicyclopropylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-7-10(11,8-3-4-8)9-5-6-9/h2,8-9,11H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZBRCGBBMJARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1CC1)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2925886.png)

![Methyl 3-(2-ethoxy-2-oxoethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2925895.png)